molecular formula C23H13BrClN5OS B2909380 2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 689227-29-0

2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2909380
CAS No.: 689227-29-0
M. Wt: 522.81
InChI Key: RBTFILLRDINMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural framework, which includes a combination of benzimidazole, quinazoline, and pyridopyrimidine moieties. The presence of bromine, chlorine, and sulfur atoms further enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Quinazoline Ring Formation: The benzimidazole intermediate is then subjected to cyclization with an appropriate aldehyde or ketone to form the quinazoline ring.

    Introduction of Bromine and Sulfur: Bromination of the quinazoline derivative is carried out using bromine or N-bromosuccinimide (NBS). The resulting bromo compound is then reacted with a thiol reagent to introduce the sulfanylmethyl group.

    Pyridopyrimidine Ring Formation: The final step involves the cyclization of the intermediate with a chloropyridine derivative under basic conditions to form the pyridopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.

    Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

    Cyclization: Base (e.g., sodium hydroxide), solvents (e.g., ethanol, toluene).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs with varying biological activities.

Scientific Research Applications

2-[({4-bromo-8,10,17-triazatetracyclo[8700^{2,7}

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex heterocyclic compounds.

    Biology: It has shown promising activity in biological assays, including antimicrobial and anticancer studies.

    Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of novel materials with unique properties, such as advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.

    Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides: These compounds share a similar quinazoline core and exhibit comparable biological activities.

    N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide: This compound has a similar structure but differs in the substituents attached to the core framework.

Uniqueness

2-[({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)methyl]-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of multiple heterocyclic rings and the presence of bromine, chlorine, and sulfur atoms. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications.

Properties

IUPAC Name

2-[(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrClN5OS/c24-13-5-7-17-16(9-13)22-27-18-3-1-2-4-19(18)30(22)23(28-17)32-12-15-10-21(31)29-11-14(25)6-8-20(29)26-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTFILLRDINMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC5=CC(=O)N6C=C(C=CC6=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.